molecular formula C10H7BrN2 B3037658 3-Bromo-4-(pyridin-4-yl)pyridine CAS No. 52311-41-8

3-Bromo-4-(pyridin-4-yl)pyridine

Cat. No.: B3037658
CAS No.: 52311-41-8
M. Wt: 235.08 g/mol
InChI Key: KVIILCHQXOCFDR-UHFFFAOYSA-N
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Description

3-Bromo-4-(pyridin-4-yl)pyridine is a heterocyclic organic compound that features a bromine atom substituted at the third position and a pyridin-4-yl group at the fourth position of the pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Biochemical Analysis

Biochemical Properties

3-Bromo-4-(pyridin-4-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting its activity and altering the metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cellular metabolism and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication. This inhibition can result in altered gene expression and changes in cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, studies have shown that high doses of this compound can cause liver toxicity in animal models, highlighting the importance of dosage regulation in its application .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various substances. These interactions can affect metabolic flux and alter the levels of metabolites within the cell. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it has been observed that this compound can be transported into cells via organic cation transporters, influencing its distribution and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it has been found to localize in the mitochondria, where it can affect mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(pyridin-4-yl)pyridine typically involves the bromination of 4-(pyridin-4-yl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(pyridin-4-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The pyridine rings can be subjected to oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate or cesium carbonate are commonly used. The reactions are often performed in solvents like toluene or ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-(pyridin-4-yl)pyridine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of pyridine derivatives with biological targets such as enzymes and receptors.

    Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.

    Catalysis: The compound can serve as a ligand in the preparation of metal complexes used as catalysts in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)pyridine: This compound has a bromomethyl group instead of a bromopyridinyl group, leading to different reactivity and applications.

    3-Bromo-4-methylpyridine: Similar in structure but with a methyl group instead of a pyridin-4-yl group, affecting its chemical properties and uses.

    3-Bromo-4-(pyridin-2-yl)pyridine: This compound has the pyridinyl group at a different position, which can influence its reactivity and biological activity.

Uniqueness

3-Bromo-4-(pyridin-4-yl)pyridine is unique due to the specific positioning of the bromine and pyridin-4-yl groups, which can confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable building block in the synthesis of complex molecules and a useful tool in various scientific research applications.

Properties

IUPAC Name

3-bromo-4-pyridin-4-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-7-13-6-3-9(10)8-1-4-12-5-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIILCHQXOCFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(C=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313619
Record name 3-Bromo-4,4′-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52311-41-8
Record name 3-Bromo-4,4′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52311-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4,4′-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-(pyridin-4-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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